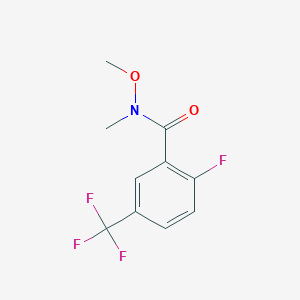
2-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzoic acid with N-methoxy-N-methylamine under specific conditions to form the desired benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents to ensure the economic viability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Hydrolysis typically requires acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield 2-fluoro-5-(trifluoromethyl)benzoic acid and N-methoxy-N-methylamine.
Applications De Recherche Scientifique
2-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of their functions. The methoxy and fluoro groups also contribute to the compound’s overall reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-fluoro-N-methoxy-N-methylbenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
2-Methoxy-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group but lacks the amide functionality.
Uniqueness
2-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide is unique due to the combination of its trifluoromethyl, methoxy, and fluoro groups, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity .
Propriétés
Formule moléculaire |
C10H9F4NO2 |
|---|---|
Poids moléculaire |
251.18 g/mol |
Nom IUPAC |
2-fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H9F4NO2/c1-15(17-2)9(16)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,1-2H3 |
Clé InChI |
KJQRUWUULADNAN-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=C(C=CC(=C1)C(F)(F)F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


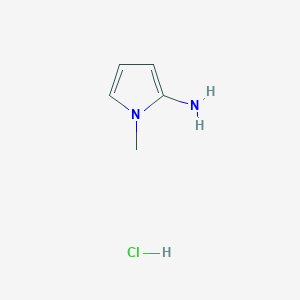
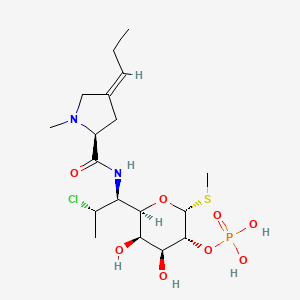
![(S)-1-(5-((2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)ethan-1-one](/img/structure/B13847837.png)

![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
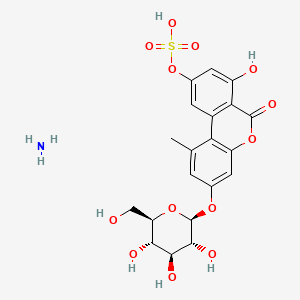
![N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)
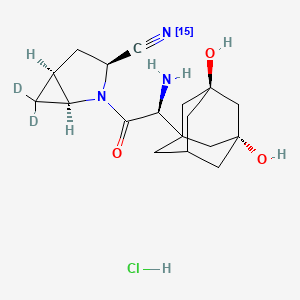
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13847866.png)
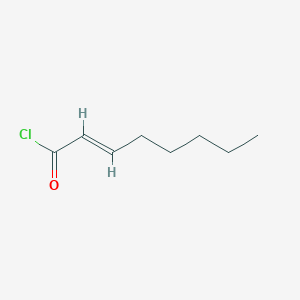

![3-Ethoxy-3-[4-[(3-propan-2-yloxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13847872.png)
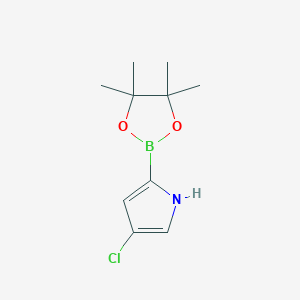
![sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13847878.png)
